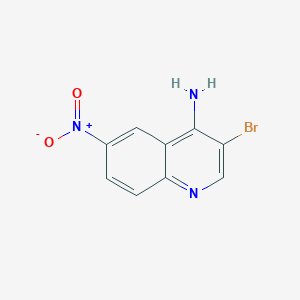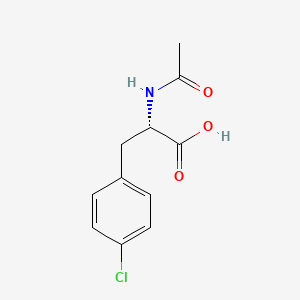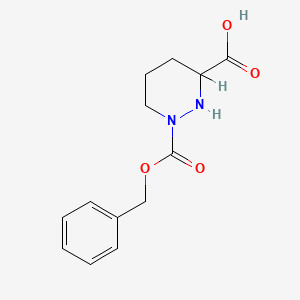
(S)-(+)-3-溴-2-甲基-1-丙醇
描述
(S)-(+)-3-Bromo-2-methyl-1-propanol, also known as (S)-2-Bromo-3-methyl-1-propanol, is an organobromine compound that is commonly used in laboratory experiments and research studies. It is a chiral molecule, meaning that it has two different stereoisomers, and it is also a secondary alcohol. This compound has a wide range of applications, from synthesis to scientific research, and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
科学研究应用
合成衍生物和化合物
- (S)-(+)-3-溴-2-甲基-1-丙醇用于合成各种衍生物和化合物。例如,从组氨酸合成了2-溴-3-(5-咪唑基)丙醇及其Nπ-甲基衍生物,表明在生产特定溴-咪唑衍生物(Maat, Beyerman, & Noodrdam, 1979)方面的应用。
基于光化学的合成
- 它参与了基于光化学的合成过程。例如,报道了在2-丙醇中对某些溴-去氧-β-D-葡萄糖吡喃糖化合物进行光解的情况,显示了其在光化学反应中产生去氧糖(Binkley & Bankaitis, 1983)的作用。
大气研究
- 这种化合物在大气研究中具有相关性。例如,使用2-丙醇/干冰冷冻陷阱测量大气中CH3Br(溴甲烷)的研究涉及到,这表明了其在大气化学和环境研究中的用途(Kerwin et al., 1996)。
表面科学
- 在表面科学中,通过振动和频和频光谱研究了2-丙醇/水二元混合物中异丙基基团在液体/气体界面的取向。这说明了其在理解界面上的分子相互作用中的应用(Kataoka & Cremer, 2006)。
构象分析
- 对相关卤水合物的构象分析,如1-氯-和1-溴-2-丙醇,在理解制药和农药产品中的立体化学控制方面至关重要。这突显了其在制药研究和开发中的重要性(Gonçalves et al., 2013)。
分离过程
- 它在分离过程中发挥作用,例如使用离子液体分离2-丙醇和水共沸系统。这展示了其在化学工程和过程优化中的实用性(Zhang et al., 2016)。
[4+3]-环加成反应
- 该化合物参与了[4+3]-环加成反应,如在2,2,3,3-四氟-1-丙醇中对2-溴-3-戊酮的反应中,表明了其在复杂有机合成和反应机制中的作用(Föhlisch, Gehrlach, & Geywitz, 1987)。
表面张力研究
- 测量了涉及1-溴丁烷和异构丁醇,包括2-甲基-2-丙醇的混合物的表面张力,显示了其在理解物理化学中的表面性质方面的用途(Giner et al., 2005)。
属性
IUPAC Name |
(2S)-3-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450756 | |
| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98244-48-5 | |
| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-(+)-3-bromo-2-methyl-1-propanol interact with tetrathiotungstate, and what is the structural outcome?
A1: (S)-(+)-3-Bromo-2-methyl-1-propanol reacts with [PPh4]2[WS4] in acetonitrile to form a unique trinuclear complex, [PPh4]2[W3S8((S)-(+)-OCH2CH(Me)CH2Br)2] []. In this complex, two (S)-(+)-OCH2CH(Me)CH2Br ligands, derived from the alcohol, coordinate to the central tungsten atom of a linear W3 spine. Interestingly, the oxygen atom of the alcohol does not participate in coordination [].
Q2: What are the applications of (S)-(+)-3-bromo-2-methyl-1-propanol in material science?
A2: (S)-(+)-3-Bromo-2-methyl-1-propanol serves as a key building block for synthesizing chiral molecules that introduce liquid crystalline properties into polymers. For instance, it is used to create chiral diols, which are then incorporated into poly(ester-imide)s []. These polymers exhibit cholesteric phases in the melt and solid states. The chirality induced by the (S)-(+)-3-bromo-2-methyl-1-propanol derivative leads to unique optical properties, such as the formation of Grandjean textures and thermochromic behavior [].
Q3: Can (S)-(+)-3-bromo-2-methyl-1-propanol be used to study molecular recognition?
A3: Yes, derivatives of (S)-(+)-3-bromo-2-methyl-1-propanol have been used to investigate chiral recognition processes. For example, R- and S- isomers of 3-bromo-2-methylpropan-1-ol were studied for their binding affinity to a charged cyclodextrin derivative []. By employing affinity capillary electrophoresis, researchers were able to determine the thermodynamic stability constants of the complexes formed between the isomers and the cyclodextrin, demonstrating the technique's ability to differentiate between chiral analytes [].
Q4: Are there alternative applications of (S)-(+)-3-bromo-2-methyl-1-propanol in polymer chemistry beyond liquid crystals?
A4: Yes, (S)-(+)-3-bromo-2-methyl-1-propanol can be used to introduce chirality and functionality into polymers for applications beyond liquid crystals. For example, it is used in the synthesis of a chiral spacer incorporating a sulfide linkage and a 4-mercaptophenol moiety []. This spacer, when combined with 4-carboxycinnamic acid, forms a photoreactive homopolyester capable of forming cholesteric phases []. The presence of the cinnamoyl group allows for photocrosslinking via [2+2] cycloaddition reactions upon UV irradiation, offering a way to fix the supramolecular order and tailor the material properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















